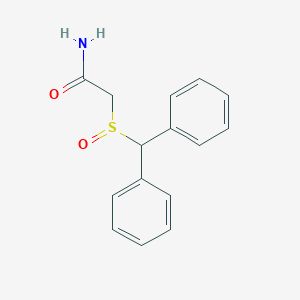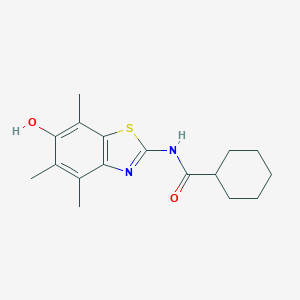
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has shown potential in various scientific research applications. It is commonly referred to as HMBT and has been synthesized using different methods.
作用机制
The mechanism of action of HMBT is not fully understood, but it is believed to be related to its ability to act as a ligand for metal ions. HMBT can form stable complexes with metal ions, which can lead to changes in the redox properties of the metal ions. This can result in the generation of reactive oxygen species, which can have both beneficial and detrimental effects on cells.
生化和生理效应
HMBT has been shown to have both biochemical and physiological effects. In vitro studies have shown that HMBT can induce apoptosis in cancer cells. HMBT has also been shown to have antioxidant activity, which can protect cells from oxidative stress. In vivo studies have shown that HMBT can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using HMBT in lab experiments include its ability to act as a versatile ligand for metal ions, its fluorescent properties, and its potential for use in the development of therapeutic agents. However, the limitations of using HMBT in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving HMBT. One direction is the development of HMBT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of HMBT-based metal complexes for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of HMBT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, HMBT is a chemical compound that has shown potential in various scientific research applications. It can be synthesized using different methods and has been used as a ligand in the synthesis of metal complexes for catalytic applications. HMBT has also been used in the development of fluorescent probes for the detection of reactive oxygen species and amyloid-beta aggregates. Its mechanism of action is related to its ability to act as a ligand for metal ions, and it has been shown to have both biochemical and physiological effects. While there are limitations to using HMBT in lab experiments, there are several future directions for research involving HMBT, including the development of HMBT-based therapeutic agents and fluorescent probes.
合成方法
HMBT can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanecarboxylic acid. Another method involves the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanone in the presence of a base. The yield of HMBT can be improved by optimizing the reaction conditions.
科学研究应用
HMBT has been used in various scientific research applications, including the development of fluorescent probes for the detection of reactive oxygen species. It has also been used in the synthesis of metal complexes for catalytic applications. HMBT has been used as a ligand in the synthesis of copper(II) complexes that exhibit antitumor activity. Additionally, HMBT has been used in the synthesis of fluorescent probes for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
属性
CAS 编号 |
120164-64-9 |
|---|---|
产品名称 |
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C17H22N2O2S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h12,20H,4-8H2,1-3H3,(H,18,19,21) |
InChI 键 |
UGTLFRRPQFSORT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C |
同义词 |
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



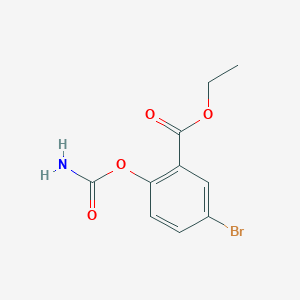
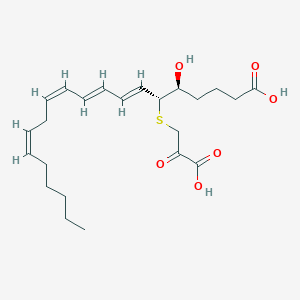
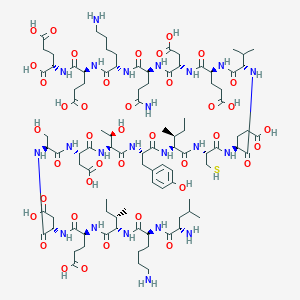
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
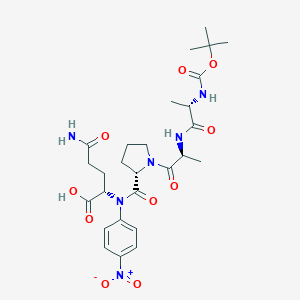
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
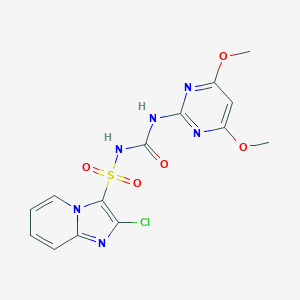
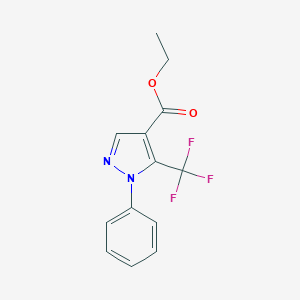
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
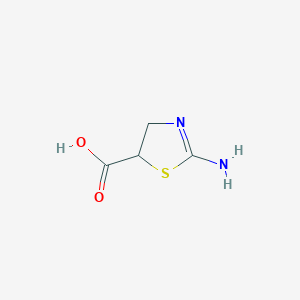
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
